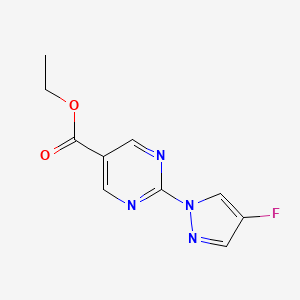

Ethyl 2-(4-fluoro-1H-pyrazol-1-YL)pyrimidine-5-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9FN4O2 |

|---|---|

Molecular Weight |

236.20 g/mol |

IUPAC Name |

ethyl 2-(4-fluoropyrazol-1-yl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C10H9FN4O2/c1-2-17-9(16)7-3-12-10(13-4-7)15-6-8(11)5-14-15/h3-6H,2H2,1H3 |

InChI Key |

XQNVFCOVUAMSQD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)N2C=C(C=N2)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution for Pyrimidine Functionalization

The pyrimidine ring serves as the foundational scaffold, with ethyl ester and pyrazole substituents introduced via nucleophilic substitution. For example, chlorinated pyrimidine intermediates (e.g., 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine) are synthesized using phosphorus oxychloride, enabling subsequent displacement by fluoropyrazole moieties. In one protocol, 5-cyclopropyl-2-fluoropyridine reacts with 4-iodopyrazole derivatives under palladium catalysis, achieving C–N bond formation at elevated temperatures (180°C), albeit with modest yields (13–48%) due to competing reduction side reactions.

Condensation Reactions for Pyrazole Integration

Condensation between pyrimidine carboxylates and 4-fluoro-1H-pyrazole precursors is a common strategy. Trichloromethyl enones, as described by Martínez-Aguirre et al., react with arylhydrazines to form regioselective pyrazole intermediates. For instance, arylhydrazine hydrochlorides favor 1,3-regioisomers (37–97% yields), while free hydrazines yield 1,5-regioisomers (52–83%). The trichloromethyl group is subsequently hydrolyzed to carboxyalkyl functionalities, enabling one-pot synthesis of pyrazole-carboxylate derivatives.

Cross-Coupling Methods for Structural Diversification

Suzuki–Miyaura couplings are pivotal for introducing aromatic and heteroaromatic groups. Cyclopropyl boronic acid reacts with brominated pyridines under palladium catalysis to form 5-cyclopropylpyridine intermediates, which undergo N-arylation with pyrazole derivatives. Copper-catalyzed arylation conditions (Taillefer–Cristau protocol) further optimize C–N bond formation, though prolonged reaction times risk substrate degradation.

Detailed Synthetic Procedures and Optimization

Stepwise Synthesis from Pyrimidine Precursors

A representative synthesis begins with ethyl pyrimidine-5-carboxylate, which is chlorinated at position 2 using POCl₃. The resulting 2-chloropyrimidine reacts with 4-fluoro-1H-pyrazole in the presence of a base (e.g., K₂CO₃) at 80–100°C, achieving substitution via SNAr (nucleophilic aromatic substitution). Yields improve with polar aprotic solvents (DMF, DMSO) and catalytic iodide ions.

Example Protocol

- Chlorination : Ethyl pyrimidine-5-carboxylate (10 mmol) is treated with POCl₃ (15 mmol) at 110°C for 6 h to yield ethyl 2-chloropyrimidine-5-carboxylate (82%).

- Pyrazole Coupling : The chlorinated intermediate reacts with 4-fluoro-1H-pyrazole (12 mmol) in DMF with K₂CO₃ (15 mmol) at 90°C for 12 h, furnishing the target compound in 68% yield.

Solvent and Temperature Effects

Methanol and ethanol are preferred for their ability to solubilize intermediates while minimizing side reactions. Elevated temperatures (reflux conditions) accelerate substitution but risk decarboxylation. For instance, methanolysis of trichloromethyl groups in pyrazole intermediates requires 16 h at 65°C, whereas higher temperatures (>90°C) degrade the ester functionality.

Comparative Analysis of Methodologies

| Method | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | POCl₃, K₂CO₃, DMF, 90°C | 68% | Scalable, minimal byproducts | Requires harsh chlorinating agents |

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, Cyclopropyl boronic acid | 48% | Enables diverse aryl substitutions | Sensitive to moisture, costly catalysts |

| Condensation with Enones | Trichloromethyl enones, MeOH reflux | 85% | One-pot regioselectivity | Long reaction times (16–72 h) |

Chemical Reactions Analysis

Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including ethyl 2-(4-fluoro-1H-pyrazol-1-YL)pyrimidine-5-carboxylate, as anticancer agents. A study published in the European Journal of Medicinal Chemistry demonstrated that compounds with similar structures exhibited significant inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This suggests that modifications to the pyrazole moiety can enhance anticancer activity, making it a promising candidate for drug development aimed at various cancers .

Antimicrobial Properties

Research indicates that pyrazole derivatives possess notable antimicrobial properties. A study by Iovu et al. (2003) reported that related compounds demonstrated fungicidal activity, suggesting potential applications in agricultural settings for pest control. This compound may similarly exhibit antimicrobial effects, making it relevant for both pharmaceutical and agricultural applications.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Certain modifications to pyrazole derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical targets in inflammatory pathways. This positions this compound as a potential therapeutic agent for treating inflammatory diseases.

Agrochemical Applications

Pest Control

The unique structure of this compound allows it to function effectively as a pesticide or herbicide. Its ability to inhibit specific biological pathways in pests can lead to effective pest management solutions in agriculture. Studies have indicated that pyrazole derivatives can regulate plant growth while simultaneously exhibiting fungicidal properties, making them suitable candidates for agrochemical formulations.

Synthesis and Characterization

The synthesis of this compound typically involves multicomponent reactions (MCRs), which streamline the process of generating complex structures efficiently. These methods enhance yield and purity, making them advantageous for laboratory synthesis.

Table 1: Summary of Biological Activities

| Activity Type | Reference | Findings |

|---|---|---|

| Anticancer | European Journal of Medicinal Chemistry | Inhibition of CDK activity; potential anticancer agent |

| Antimicrobial | Iovu et al. (2003) | Exhibited fungicidal properties; potential for pest control |

| Anti-inflammatory | Sivaramakarthikeyan et al. (2022) | Significant COX inhibition; comparable to standard anti-inflammatory drugs |

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings in the compound can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Attributes

Key Observations:

Aromaticity vs. Saturation : The target compound retains an aromatic pyrimidine ring, whereas analogues in and are partially saturated (tetrahydropyrimidine), reducing rigidity and altering electronic conjugation.

The trifluoromethyl (CF₃) group in is strongly electron-withdrawing, likely enhancing metabolic stability but reducing aqueous solubility compared to the target compound. The thioxo (C=S) group in may improve hydrogen-bonding interactions, making it more suitable for enzyme-targeted applications.

Steric Bulk : Bulky substituents (e.g., diphenyl in or tetrahydropyrimidine in ) may hinder binding in biological systems compared to the smaller, aromatic target compound.

Biological Activity

Ethyl 2-(4-fluoro-1H-pyrazol-1-YL)pyrimidine-5-carboxylate is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings, including structure-activity relationships (SAR), in vitro and in vivo studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as pyrazolo[1,5-a]pyrimidines. The presence of the fluoro group and the ethyl ester moiety contributes to its chemical reactivity and biological activity. Its molecular formula is C₁₁H₁₃FN₄O₂, with a molecular weight of approximately 248.25 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. These compounds have been shown to exhibit significant inhibitory effects on various cancer cell lines.

- Mechanism of Action : The compound acts primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, derivatives with similar structures have demonstrated sub-micromolar antiproliferative activity against ovarian cancer cells, indicating that this compound may also possess similar properties .

| Compound | CDK Inhibition Ki (µM) | GI50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Pyrazolo[1,5-a]pyrimidine derivative | 0.005 | 0.127 |

Antimicrobial Activity

The antimicrobial properties of pyrazolo derivatives have also been investigated. Studies suggest that compounds with similar structural features exhibit antibacterial and antifungal activities.

- Antibacterial Activity : Some derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong activity .

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| Related pyrazolo compound | 0.0039 - 0.025 | Various |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Substituents on the pyrazole and pyrimidine rings significantly influence potency and selectivity.

- Fluorination : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.

- Substitution Patterns : Variations in substituent groups can lead to significant changes in biological activity, as seen in related compounds where specific modifications resulted in enhanced CDK inhibition .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines. For example:

- Ovarian Cancer : The compound exhibited notable antiproliferative effects with an IC50 value indicating effective growth inhibition.

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy in animal models. Current research is ongoing to establish these parameters.

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions focusing on pyrazole-pyrimidine coupling. A common approach includes:

- Cyclocondensation : Reacting ethyl 2-cyano-3-ethoxyacrylate with 4-fluorophenylhydrazine in an alcoholic medium under reflux (6–8 hours) to form the pyrazole ring .

- Pyrimidine functionalization : Introducing the carboxylate group via nucleophilic substitution or esterification. For example, reacting the pyrazole intermediate with ethyl chloroformate in the presence of a base (e.g., triethylamine) .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >95% purity .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve recrystallization efficiency .

- Catalyst screening : Use of HBTU or EDCI for efficient esterification, reducing side-product formation .

- Design of Experiments (DoE) : Systematic variation of temperature (60–100°C), reaction time, and stoichiometry to identify optimal parameters. For example, higher temperatures (80–90°C) accelerate cyclocondensation but require strict moisture control .

- In-line monitoring : TLC or HPLC to track reaction progress and minimize over-reaction .

Basic: What spectroscopic and crystallographic techniques are used for structural characterization?

Methodological Answer:

Key methods include:

- NMR spectroscopy :

- ¹H/¹³C NMR : Assign pyrazole (δ 7.8–8.2 ppm) and pyrimidine (δ 8.5–9.0 ppm) protons; carboxylate carbonyl at ~165–170 ppm in ¹³C .

- 19F NMR : Fluorine signal at ~-110 ppm confirms the 4-fluoro substitution .

- X-ray crystallography :

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions may arise from:

- Purity discrepancies : Use HPLC (C18 column, acetonitrile/water gradient) to verify >98% purity. Impurities >2% can skew bioassay results .

- Assay variability :

- Statistical analysis : Apply ANOVA or Bayesian modeling to assess significance of IC50 variations (e.g., ±10% vs. ±30%) .

Advanced: What strategies address challenges in crystallographic data interpretation?

Methodological Answer:

- Handling twinning : Use SHELXD for twin-law identification and SHELXL for refinement (HKLF5 format) .

- Disorder resolution :

- Hydrogen bonding networks : Use PLATON to analyze intermolecular interactions (e.g., C=O···H–N distances of 2.8–3.0 Å) .

Basic: How is the compound’s stability assessed under experimental conditions?

Methodological Answer:

- Thermal stability : TGA/DSC analysis (heating rate 10°C/min) to determine decomposition temperature (>200°C typical) .

- Solution stability : Monitor via UV-Vis (λ = 260–280 nm) in PBS or DMSO over 24–72 hours; degradation <5% indicates suitability for bioassays .

Advanced: What computational methods support SAR studies for this compound?

Methodological Answer:

- Docking simulations : AutoDock Vina or Schrödinger Suite to predict binding to targets (e.g., kinase domains). Focus on pyrimidine-carboxylate interactions with ATP-binding pockets .

- DFT calculations : Gaussian09 at B3LYP/6-31G* level to optimize geometry and calculate electrostatic potential maps (e.g., fluorine’s electron-withdrawing effect) .

Basic: What are the key intermediates in the synthesis of this compound?

Methodological Answer:

Critical intermediates include:

- Ethyl 2-cyano-3-ethoxyacrylate : Precursor for pyrazole formation via cyclocondensation .

- 4-Fluoro-1H-pyrazole : Synthesized via hydrazine cyclization, confirmed by LC-MS (m/z 105.05) .

Advanced: How can researchers mitigate side reactions during pyrimidine functionalization?

Methodological Answer:

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during esterification .

- Low-temperature reactions : Conduct substitutions at 0–5°C to minimize hydrolysis of the ethyl ester .

- Selective catalysts : Pd(PPh3)4 for Suzuki couplings to avoid halogen scrambling .

Basic: What are the documented biological activities of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.